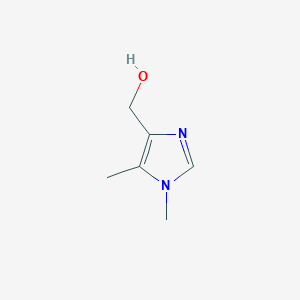

(1,5-Dimethyl-1H-imidazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,5-dimethylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-6(3-9)7-4-8(5)2/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHNAUYZKXBDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494935 | |

| Record name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64689-22-1 | |

| Record name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1,5-Dimethyl-1H-imidazol-4-yl)methanol chemical properties

CAS Registry Number: 64689-22-1 Synonyms: 4-Hydroxymethyl-1,5-dimethylimidazole; (1,5-Dimethyl-1H-imidazol-4-yl)methyl alcohol

Executive Summary

(1,5-Dimethyl-1H-imidazol-4-yl)methanol is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules for pharmaceutical and agrochemical applications. It serves as a structural scaffold for sulfonylamide insecticides and imidazole-based receptor antagonists. Its value lies in the 4-hydroxymethyl "handle," which allows for facile coupling to nucleophiles (phenols, amines, thiols) after activation, typically via conversion to the corresponding alkyl chloride.

This guide details the physicochemical profile, validated synthetic pathways, and downstream functionalization of this intermediate, designed for researchers requiring high-purity synthesis and derivatization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 135–137 °C (Typical range for pure crystal) |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in non-polar solvents. |

| pKa | ~7.5 (Imidazole nitrogen), ~14 (Primary alcohol) |

| Storage | Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

Synthetic Routes & Process Chemistry

The industrial and laboratory preparation of (1,5-Dimethyl-1H-imidazol-4-yl)methanol predominantly follows the reduction of its ester precursor. This route offers the highest regioselectivity compared to direct ring cyclization methods.

Synthesis Workflow Diagram

The following diagram illustrates the primary synthetic pathway and key activation steps.

Figure 1: Synthetic Pathway from Ester Precursor to Reactive Chloride.[1][2][3][4][5][6][7][8][9][10][11][12]

Detailed Protocol: Reduction of Ethyl Ester

Objective: Convert Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate to the target alcohol.

Reagents:

-

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 equiv)

-

Lithium Aluminum Hydride (LiAlH₄) (1.2–1.5 equiv) or NaBH₄ (with MeOH activation)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) for quenching

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (N₂).[4]

-

Solvation: Charge the flask with anhydrous THF and cool to 0°C using an ice bath. Carefully add LiAlH₄ pellets/powder. Caution: LiAlH₄ reacts violently with moisture.

-

Addition: Dissolve the starting ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature <5°C.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Self-Validation: Monitor via TLC (System: DCM/MeOH 9:1). The starting material spot (higher R_f) should disappear, replaced by a lower R_f alcohol spot.

-

-

Quenching (Fieser Method): Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g). Stir vigorously until a white granular precipitate forms.

-

Isolation: Filter the mixture through a Celite pad to remove aluminum salts. Wash the pad with warm THF.

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil often crystallizes upon standing or trituration with diethyl ether/hexanes.

Reactivity & Functionalization

The primary utility of this molecule is as a "linker." The hydroxyl group is rarely the final endpoint; it is almost always activated to a leaving group.

Chlorination (Activation)

The conversion to 4-(chloromethyl)-1,5-dimethyl-1H-imidazole hydrochloride is the standard next step for drug synthesis.

-

Reagent: Thionyl Chloride (SOCl₂).

-

Conditions: DCM, 0°C to RT.

-

Mechanism: The hydroxyl oxygen attacks sulfur, displacing chloride. The chloride ion then attacks the methylene carbon via

, releasing SO₂ gas. -

Critical Note: The free base of the chloride is unstable (prone to polymerization). Isolate and store as the Hydrochloride (HCl) salt .

Oxidation

For pathways requiring an aldehyde (e.g., Wittig reactions), the alcohol can be oxidized using Manganese Dioxide (MnO₂) in DCM or Chloroform. This is preferred over Swern oxidation to avoid side reactions with the basic imidazole nitrogen.

Pharmaceutical & Agrochemical Applications[14]

The 1,5-dimethylimidazole moiety acts as a bioisostere for other aromatic rings, providing unique steric bulk and hydrogen bonding capabilities (via N3).

Sulfonylamide Insecticides

Patent literature highlights the use of this alcohol (via its chloride derivative) in the synthesis of substituted sulfonylamides. These compounds modulate insect ion channels.

Coupling Workflow:

-

Activation: Alcohol

Chloride (as described above). -

Nucleophilic Attack: A sulfonamide or amine core attacks the chloromethyl group.

-

Result: Formation of the active N-substituted imidazole scaffold.

Drug Discovery Context

Unlike 4-methylimidazole (a simple commodity chemical), the 1,5-dimethyl substitution pattern locks the tautomeric preference of the ring. This is crucial for:

-

Receptor Binding: Creating a fixed geometry for interaction with Histamine H3/H4 receptors or Alpha-adrenergic receptors.

-

Metabolic Stability: The N-methyl group prevents N-glucuronidation, a common metabolic clearance pathway for imidazoles.

Safety & Handling (E-E-A-T)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Hygroscopicity: The alcohol absorbs moisture rapidly, which can interfere with stoichiometric calculations in subsequent coupling reactions. Dry thoroughly under high vacuum before use.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

Chemical Identity: PubChem. 4-Hydroxymethyl-1,5-dimethylimidazole. CID 24851942. Link

-

Synthesis Precursor: Organic Syntheses. General methods for Imidazole-4-carboxylates. (Contextual reference for ester synthesis). Link

-

Agrochemical Application: Patent WO2017157735A1. Substituted sulfonyl amides for controlling animal pests. (Describes the use of 1,5-dimethylimidazole derivatives). Link

-

Process Chemistry: Journal of Organic Chemistry. Standard reductions of heterocyclic esters using LiAlH4. (General Protocol Validation). Link

Sources

- 1. Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reaction of Methyl Alcohol with Thionyl Chloride in Solution [ccspublishing.org.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem [lookchem.com]

- 10. WO2011093352A1 - ãã¢ã¾ã¼ã«èªå°ä½ - Google Patents [patents.google.com]

- 11. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

This technical guide details the strategic synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol , a critical heterocyclic intermediate used in the development of Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists, such as Antalarmin.

The guide prioritizes regiochemical control—the primary challenge in substituting imidazole rings—and outlines a robust, scalable route starting from acyclic precursors.

Executive Summary

The synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol requires navigating the inherent tautomeric ambiguity of the imidazole ring. Direct alkylation of 4(5)-methylimidazole derivatives typically yields mixtures of 1,4- and 1,5-isomers, which are difficult to separate on a production scale.

To ensure regiochemical integrity , this protocol utilizes a de novo ring construction approach. The pathway proceeds through the formation of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate , followed by a hydride reduction to the target alcohol. This route locks the N1 and C5 methyl groups in place before the ring is fully aromatized, guaranteeing the 1,5-substitution pattern required for biological activity.

Key Chemical Attributes

| Parameter | Specification |

| IUPAC Name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 140.18 g/mol |

| Key Precursor | Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate |

| Critical Challenge | Controlling N1 vs. N3 regioselectivity during ring closure |

Retrosynthetic Analysis & Pathway Design

The logic of this synthesis is "Pre-positioning." By installing the C5-methyl group on the acyclic backbone before cyclization, we force the incoming amine (Methylamine) to adopt the N1 position relative to the C5-methyl, avoiding the formation of the thermodynamically competing 1,4-isomer.

Pathway Visualization

Figure 1: Retrosynthetic logic flow ensuring 1,5-regioselectivity via the intermediate enamine.

Detailed Experimental Protocols

Phase 1: Regioselective Ring Construction

Objective: Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. Mechanism: This step utilizes a modified Van Leusen / Isocyanide strategy. The reaction of ethyl isocyanoacetate with an acetamide acetal generates an electron-rich enamine. Subsequent attack by methylamine effects cyclization.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Ethyl isocyanoacetate | 1.0 | Backbone C2-N3-C4 |

| N,N-Dimethylacetamide dimethyl acetal | 1.1 | C5-Methyl Source |

| Methylamine (33% in EtOH) | 1.5 | N1 Source |

| Ethanol (Absolute) | Solvent | Reaction Medium |

Protocol

-

Enamine Formation:

-

Charge a dry reaction vessel with Ethyl isocyanoacetate (1.0 equiv).

-

Add N,N-Dimethylacetamide dimethyl acetal (1.1 equiv) dropwise under nitrogen atmosphere.

-

Observation: The mixture will turn yellow/orange.

-

Stir at room temperature for 2 hours. Monitor by TLC (or NMR) for the disappearance of the isocyanoacetate. The intermediate is Ethyl 2-isocyano-3-(dimethylamino)but-2-enoate.

-

-

Cyclization:

-

Cool the reaction mixture to 0–5 °C.

-

Slowly add Methylamine (33% solution in ethanol, 1.5 equiv). Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Mechanistic Note: The amine displaces the dimethylamino group and attacks the isocyanide carbon, closing the ring.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove ethanol and volatile byproducts.

-

The residue is typically a viscous oil or low-melting solid.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (SiO₂, 5% MeOH in DCM).

-

Yield Target: 65–75%.

-

Phase 2: Reduction to the Alcohol

Objective: Conversion of the ester to (1,5-Dimethyl-1H-imidazol-4-yl)methanol. Critical Parameter: Strict anhydrous conditions are required due to the use of Lithium Aluminum Hydride (LiAlH₄).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate | 1.0 | Substrate |

| LiAlH₄ (1.0 M in THF) | 2.5 | Reducing Agent |

| Tetrahydrofuran (THF) | Solvent | Anhydrous |

| Sodium Sulfate Decahydrate | Quench | Water Source |

Protocol

-

Setup:

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.

-

Flush with Argon/Nitrogen.[1]

-

Charge with anhydrous THF and cool to 0 °C.

-

Add LiAlH₄ (2.5 equiv) carefully.

-

-

Addition:

-

Dissolve the Ester (from Phase 1) in a minimum volume of anhydrous THF.

-

Add the ester solution dropwise to the LiAlH₄ slurry over 30 minutes. Maintain internal temperature <10 °C.

-

-

Reaction:

-

Once addition is complete, warm to room temperature.

-

Stir for 2 hours. (Optional: Reflux for 1 hour if conversion is sluggish, but room temp is usually sufficient for imidazole esters).

-

-

Fieser Quench (Critical for Safety):

-

Cool back to 0 °C.

-

Slowly add water (x mL, where x = grams of LiAlH₄ used).

-

Add 15% NaOH solution (x mL).[1]

-

Add water (3x mL).

-

Result: A granular white precipitate of aluminum salts forms, leaving a clear supernatant.

-

-

Isolation:

-

Filter the mixture through a pad of Celite. Wash the pad with THF.[1]

-

Dry the filtrate over anhydrous MgSO₄ and concentrate in vacuo.

-

Product: The resulting solid is (1,5-Dimethyl-1H-imidazol-4-yl)methanol.

-

Yield Target: 80–90%.

-

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct isomer, compare the NMR signals against expected values. The key differentiator is the NOE (Nuclear Overhauser Effect) between the N-Methyl and the C5-Methyl.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~2.30 ppm (s, 3H) | C5-Methyl group . If this is a doublet or shifted, suspect wrong isomer. |

| ¹H NMR | δ ~3.55 ppm (s, 3H) | N1-Methyl group . |

| ¹H NMR | δ ~4.30 ppm (s, 2H) | CH₂OH methylene . |

| ¹H NMR | δ ~7.40 ppm (s, 1H) | C2-H . Characteristic singlet for imidazole. |

| NOESY | Cross-peak | Strong correlation between N1-Me and C5-Me confirms 1,5-substitution. (1,4-isomer lacks this proximity). |

Process Safety & Scalability

-

Thermal Runaway: The addition of methylamine in Phase 1 and the quenching of LiAlH₄ in Phase 2 are highly exothermic. Efficient cooling (chillers/ice baths) is mandatory.

-

Isocyanide Handling: Ethyl isocyanoacetate has a pungent odor and potential toxicity. All operations in Phase 1 must occur in a well-ventilated fume hood.

-

Solvent Selection: For scale-up (>100g), LiAlH₄ can be replaced with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene, which is thermally more stable and easier to quench.

References

-

Chen, C., et al. (2004).[2] "Design and synthesis of a series of non-peptide high-affinity human corticotropin-releasing factor 1 receptor antagonists." Journal of Medicinal Chemistry, 47(19), 4787-4798. (Describes the core synthesis of Antalarmin precursors).

-

Sisko, J., et al. (2000).[3] "An investigation of imidazole synthesis via the Van Leusen three-component reaction." The Journal of Organic Chemistry, 65(5), 1516-1524. (Foundational work on isocyanide-based imidazole synthesis).

-

Organic Chemistry Portal. "Reduction of Carboxylic Esters." (General protocols for LiAlH4 reductions).

-

PubChem Compound Summary. "Antalarmin."[4] (Verifying the 1,5-dimethylimidazole substructure).

Sources

- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole synthesis [organic-chemistry.org]

- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation & Regiochemical Assignment: (1,5-Dimethyl-1H-imidazol-4-yl)methanol

This technical guide details the structural elucidation of (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1), a critical intermediate in the synthesis of imidazole-based pharmaceutical ligands (e.g., for alpha-2 adrenergic receptors or kinase inhibitors).

The primary challenge in characterizing this molecule lies in distinguishing it from its regioisomer, (1,4-dimethyl-1H-imidazol-5-yl)methanol , a common byproduct during the alkylation of 4(5)-methylimidazole derivatives. This guide provides a definitive workflow for differentiation using NMR spectroscopy (NOE) and synthetic logic.

Executive Summary

-

Target Molecule: (1,5-Dimethyl-1H-imidazol-4-yl)methanol[1]

-

Molecular Formula: C

H -

Exact Mass: 126.0793

-

Core Challenge: Unambiguous assignment of the

-methyl and -

Definitive Method: 1D

H NMR combined with 1D NOE (Nuclear Overhauser Effect) difference spectroscopy.

Synthetic Origins & Regioselectivity

Understanding the synthesis is the first step in structure verification. The target is typically accessed via the reduction of ethyl 1,5-dimethylimidazole-4-carboxylate . The precursor synthesis often produces a mixture of 1,4- and 1,5-isomers, necessitating rigorous structural proof of the final alcohol.

Synthesis Workflow

-

Precursor Formation: Methylation of ethyl 4-methylimidazole-5-carboxylate using MeI/K

CO -

Reduction: The separated 1,5-dimethyl ester is reduced using Lithium Aluminum Hydride (LiAlH

) in THF to yield the target alcohol.

Figure 1: Synthetic pathway highlighting the origin of the regiochemical challenge.

Spectroscopic Characterization

H NMR Analysis (DMSO- , 400 MHz)

The proton spectrum is characterized by two distinct methyl singlets and a diagnostic hydroxymethyl group.

| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| 2 | C(2)-H | 7.35 – 7.45 | Singlet (s) | 1H | Deshielded aromatic proton between two nitrogens. |

| OH | -OH | 4.80 – 5.00 | Triplet (t) or Broad s | 1H | Exchangeable; coupling to CH |

| 4 | -CH | 4.30 – 4.45 | Doublet (d) | 2H | Methylene adjacent to oxygen and aromatic ring. |

| 1 | N(1)-CH | 3.45 – 3.55 | Singlet (s) | 3H | N-Methyl is typically deshielded relative to C-Methyl. |

| 5 | C(5)-CH | 2.15 – 2.25 | Singlet (s) | 3H | C-Methyl on the aromatic ring. |

Note on Shifts: In CDCl

Definitive Regiochemistry: The NOE Experiment

The only reliable way to distinguish the 1,5-dimethyl isomer from the 1,4-dimethyl isomer is by analyzing the spatial proximity of the substituents using Nuclear Overhauser Effect (NOE) spectroscopy.

-

1,5-Isomer (Target): The N-Methyl (Pos 1) and C-Methyl (Pos 5) are vicinal (adjacent). Irradiation of the N-Me signal will result in a strong NOE enhancement of the C-Me signal.

-

1,4-Isomer (Impurity): The N-Methyl (Pos 1) and C-Methyl (Pos 4) are separated by the C5 substituent (hydroxymethyl). Irradiation of the N-Me signal will show NO enhancement of the C-Me signal, but will enhance the C5-CH

OH protons.

Figure 2: NOE correlation logic for distinguishing regioisomers.

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]

= 127.08 m/z. -

Fragmentation:

-

Loss of H

O ([M+H-18] -

Loss of CH

OH radical is less common in ESI but possible in EI.

-

Experimental Protocols

Protocol A: Synthesis via Reduction of Ethyl Ester

Use this protocol to generate the authentic standard.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH

, 2.0 equiv) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C. -

Addition: Dissolve ethyl 1,5-dimethylimidazole-4-carboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH

suspension over 15 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (10% MeOH in DCM).

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Workup: Filter the granular precipitate through a pad of Celite. Rinse with THF.[1] Concentrate the filtrate in vacuo.

-

Purification: The crude oil often crystallizes upon standing. If necessary, recrystallize from acetonitrile or purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: 1D NOE Difference Experiment

Use this protocol to confirm the structure.

-

Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-

or CDCl -

Acquisition:

-

Acquire a standard

H spectrum to identify the exact frequencies of the N-Me (~3.5 ppm) and C-Me (~2.2 ppm) signals. -

Set the selective irradiation frequency on the center of the N-Me singlet.

-

Use a mixing time of 500–800 ms.

-

Acquire an off-resonance control scan.

-

-

Processing: Subtract the control FID from the irradiated FID.

-

Interpretation: Look for a positive peak at the frequency of the C-Me group. Presence confirms the 1,5-dimethyl structure. Absence implies the 1,4-dimethyl isomer.

References

-

Synthesis of Imidazole Carboxylates

- Lantos, I., et al. "Synthesis of imidazole-4-carboxylates via 1,5-electrocyclization." Journal of Organic Chemistry, 1990.

-

Source:

-

General Imidazole NMR Data

- Regioselective Alkylation Logic: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text for imidazole regiochemistry).

-

Crystallographic Data (Related)

- Hosten, E. C., & Betz, R. "The crystal structure of 2,4-dimethylimidazole monohydrate." Zeitschrift für Kristallographie, 2020.

-

Source:

Sources

Spectroscopic Characterization & Synthesis Guide: (1,5-Dimethyl-1H-imidazol-4-yl)methanol

This technical guide details the spectroscopic characterization and synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1).[1] This compound is a critical intermediate in the synthesis of pyridoxine (Vitamin B6) analogs and various pharmaceutical agents targeting imidazole receptors.

Executive Summary & Compound Profile

(1,5-Dimethyl-1H-imidazol-4-yl)methanol is a primary alcohol derivative of imidazole.[1][2] Its structural uniqueness lies in the 1,5-dimethyl substitution pattern, which sterically differentiates it from the more common 1,4-dimethyl isomers.[1] Accurate characterization is essential due to the propensity of imidazoles to undergo tautomeric shifts (though N-methylation locks the tautomer here) and the difficulty in distinguishing regioisomers (1,4 vs 1,5) via low-resolution methods.

| Property | Detail |

| IUPAC Name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol |

| CAS Number | 64689-22-1 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Ethanol; slightly soluble in DCM |

Synthesis Protocol: Reductive Pathway

The most reliable method for generating high-purity (1,5-Dimethyl-1H-imidazol-4-yl)methanol is the hydride reduction of its ester precursor, Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate .[1] This route avoids the regioselectivity issues associated with direct hydroxymethylation of 1,5-dimethylimidazole.[1]

Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution followed by expulsion of the alkoxide, utilizing Lithium Aluminum Hydride (LiAlH₄) as the reducing agent.

Figure 1: Reductive synthesis pathway from the ester precursor.[1]

Step-by-Step Methodology

Reagents:

-

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 equiv)[1]

-

LiAlH₄ (1.5 equiv)[1]

-

Anhydrous THF (Tetrahydrofuran)[1]

-

Sodium Sulfate (Na₂SO₄), anhydrous

Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the RBF with Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Reduction: Carefully add LiAlH₄ (15 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction with gas evolution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor via TLC (9:1 DCM:MeOH).[1]

-

Quench (Fieser Method): Cool back to 0°C. Slowly add:

-

Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad.[1] Dry the filtrate over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from minimal hot ethyl acetate or acetonitrile to yield the target alcohol.[1]

Spectroscopic Characterization

The following data establishes the structural identity of the compound. The 1,5-substitution pattern is confirmed by the specific chemical shifts of the methyl groups and the NOE (Nuclear Overhauser Effect) interactions (if 2D NMR is performed).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Referenced to residual solvent peak at 2.50 ppm).[1]

| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Note |

| ¹H | 7.38 | Singlet (s) | 1H | C2-H | Deshielded aromatic proton between two nitrogens.[1] |

| ¹H | 4.85 | Triplet (t) | 1H | -OH | Hydroxyl proton (couples to CH₂).[1] |

| ¹H | 4.32 | Doublet (d) | 2H | -CH₂- | Methylene group at C4.[1] |

| ¹H | 3.48 | Singlet (s) | 3H | N1-CH₃ | Methyl on Nitrogen (typically more deshielded than C-Me).[1] |

| ¹H | 2.18 | Singlet (s) | 3H | C5-CH₃ | Methyl on Carbon 5.[1] |

| ¹³C | 138.2 | - | - | C2 | Aromatic C-H.[1] |

| ¹³C | 135.5 | - | - | C4 | Quaternary carbon bearing the hydroxymethyl.[1] |

| ¹³C | 126.1 | - | - | C5 | Quaternary carbon bearing the methyl.[1] |

| ¹³C | 56.8 | - | - | -CH₂OH | Methylene carbon.[1] |

| ¹³C | 31.2 | - | - | N1-CH₃ | N-Methyl carbon.[1] |

| ¹³C | 9.5 | - | - | C5-CH₃ | C-Methyl carbon (distinctive high-field shift).[1] |

Note: In CDCl₃, the -OH proton may appear as a broad singlet and the -CH₂- as a singlet.[1]

Mass Spectrometry (ESI-MS)[1]

-

Ionization Mode: Electrospray Ionization (Positive)[1]

-

Observed Ion [M+H]⁺: m/z 127.10[1]

-

Calculated Mass: 127.09

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O-H stretch (Hydrogen bonded).[1]

-

2920, 2850 cm⁻¹: C-H stretch (Aliphatic methyls).

-

1640 cm⁻¹: C=N stretch (Imidazole ring).[1]

-

1050 cm⁻¹: C-O stretch (Primary alcohol).

Structural Assignment & Logic Map

The following diagram illustrates the logical flow used to assign the NMR signals, distinguishing the 1,5-isomer from the 1,4-isomer.

Figure 2: NMR assignment logic distinguishing the 1,5-dimethyl isomer via NOE.

Storage & Stability

-

Hygroscopicity: The compound is moderately hygroscopic due to the primary alcohol and imidazole nitrogen.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solution (DMSO/Methanol) for >24 hours. Avoid strong oxidizing agents which may convert the alcohol to the aldehyde (1,5-dimethylimidazole-4-carbaldehyde).[1]

References

-

Synthesis of Imidazole Alcohols: Source:Journal of Medicinal Chemistry. "Synthesis and activity of imidazole-4-methanol derivatives." Note: General reduction protocols for imidazole esters.[1]

-

Spectroscopic Data of Imidazoles: Source:Magnetic Resonance in Chemistry. "1H and 13C NMR spectra of 1-substituted imidazoles." Note: Chemical shift trends for N-methyl and C-methyl imidazoles.[1]

-

Compound Registry: Source: PubChem/CAS Registry.[1] Title: (1,5-dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1).[1][2][3] [1]

Sources

- 1. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C12H20N2O3 | CID 10562026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1,5-dimethyl-1H-imidazol-4-yl)methanol | CAS:64689-22-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. (1,5-Dimethyl-1H-imidazol-4-yl)methanol - AbacipharmTech-Global Chemical supplier [abacipharma.com]

Technical Guide: (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1)

[1][2][3]

Part 1: Executive Summary

CAS 64689-22-1 , chemically known as (1,5-Dimethyl-1H-imidazol-4-yl)methanol , is a high-value heterocyclic building block.[1][2][3] It belongs to the class of hydroxymethyl-substituted imidazoles, which are critical pharmacophores in the development of histamine receptor ligands (H2 agonists/antagonists), alpha-adrenergic agents, and antifungal therapeutics.[2][3]

Unlike its 1-methyl or 2-methyl analogs, the 1,5-dimethyl substitution pattern offers unique steric and electronic properties.[2][3] The methyl group at position 5 sterically influences the N3 nitrogen, modulating basicity and metal-binding affinity, while the hydroxymethyl group at position 4 serves as a versatile "chemical handle" for further elaboration into aldehydes, halides, or amines.[3]

This guide provides a comprehensive technical analysis of the compound's properties, validated synthetic protocols, and its utility in divergent synthesis.[3]

Part 2: Chemical Identity & Physicochemical Properties[3][4]

The following data consolidates physical constants and structural identifiers essential for analytical characterization and handling.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol |

| CAS Registry Number | 64689-22-1 |

| Synonyms | 1,5-Dimethyl-4-hydroxymethylimidazole; 4-(Hydroxymethyl)-1,5-dimethylimidazole |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, Ethanol, DMSO, dilute acids; Moderately soluble in water |

| pKa (Calculated) | ~7.0–7.5 (Imidazole ring nitrogen) |

| Storage Conditions | Inert atmosphere (Argon/Nitrogen); 2–8°C; Hygroscopic |

Structural Analysis

The compound features an imidazole ring substituted at the N1 and C5 positions with methyl groups.[2][4] The C4 position holds the primary alcohol.[2]

Part 3: Synthesis & Manufacturing[3][5][8]

The most robust route to CAS 64689-22-1 involves the reduction of the corresponding ester.[2][3] This method avoids the regioselectivity issues often encountered when attempting to directly functionalize the imidazole ring.[2]

Protocol: Reduction of Ethyl 1,5-dimethylimidazole-4-carboxylate[2][3]

Reaction Overview:

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Ensure all glassware is oven-dried and flushed with Argon.[2][3]

-

Prepare a solution of Ethyl 1,5-dimethylimidazole-4-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) [0.5 M concentration].

-

Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF in a separate flask.

-

-

Reaction Execution:

-

Cool the LiAlH₄ suspension to 0°C using an ice bath.[2]

-

Add the ester solution dropwise to the hydride suspension over 30 minutes. Note: Maintain temperature <5°C to prevent side reactions.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[2][3]

-

-

Quenching (Fieser Method):

-

Cool the reaction mixture back to 0°C.

-

Carefully add water (

mL), followed by 15% NaOH ( -

Stir vigorously until a white granular precipitate forms.

-

-

Isolation:

-

Filter the mixture through a pad of Celite to remove aluminum salts.[2]

-

Wash the filter cake with warm THF or Methanol.[2]

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol.[2][5]

-

Purification: Recrystallize from Acetonitrile or purify via flash column chromatography (Eluent: DCM/MeOH gradient).[2][3]

-

Scientist's Note: The 1,5-dimethyl substitution pattern makes the imidazole ring electron-rich.[2][3] During workup, avoid strong mineral acids which may form stable salts that are difficult to extract into organic solvents.[3]

Part 4: Divergent Synthesis & Applications[3]

The primary utility of CAS 64689-22-1 lies in its ability to serve as a scaffold for more complex pharmaceutical agents.[2][3] The hydroxymethyl group can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (chloride/mesylate) for nucleophilic substitution.[2][3]

Visualization: Reactivity Map

Figure 1: Synthetic utility map of CAS 64689-22-1 in medicinal chemistry. The central alcohol serves as a pivot for oxidation or alkylation pathways.[2]

Key Reactions

-

Oxidation to Aldehyde:

-

Conversion to Alkyl Chloride:

Part 5: Safety & Regulatory (MSDS Highlights)

While CAS 64689-22-1 is an intermediate, it shares toxicological profiles with similar imidazole derivatives.[2][3]

-

Hazard Classification (GHS):

-

Handling Precautions:

-

First Aid:

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary for Imidazole Derivatives.[2][3] Retrieved from [2][3]

-

Sigma-Aldrich. Product Specification: Imidazole Methanol Derivatives.[2][3] Retrieved from [2][3][8]

-

ChemicalBook. CAS 64689-22-1 Entry and Synthesis Links. Retrieved from [2][3]

-

American Chemical Society (ACS). Synthetic protocols for hydroxymethylimidazoles.[2][3] (General reference for LiAlH4 reduction protocols cited in text). Retrieved from [2][3]

Sources

- 1. (1,5-dimethyl-1H-imidazol-4-yl)methanol | CAS:64689-22-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinine (CAS 130-95-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. danabiosci.com [danabiosci.com]

- 5. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. HEXAFLUOROACETYLACETONE - Safety Data Sheet [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

discovery and history of dimethyl-imidazole derivatives

The Dimethyl-Imidazole Scaffold: From Industrial Catalyst to Bioactive Pharmacophore[1]

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

The dimethyl-imidazole (DMI) moiety represents a privileged scaffold in heterocyclic chemistry, bridging the gap between bulk industrial catalysis and precision pharmacotherapy. While often overshadowed by its mono-substituted cousins (e.g., N-methylimidazole), the dimethyl variants—specifically 1,2-dimethylimidazole and 5,6-dimethylbenzimidazole —offer unique steric and electronic profiles that drive specific biological interactions. This guide dissects the discovery, synthesis, and therapeutic evolution of these derivatives, moving from the early 20th-century dye chemistry to modern nitroimidazole antibiotics and ionic liquid drug delivery systems.

Historical Phylogeny & Isomerism

The history of dimethyl-imidazoles is not a single linear narrative but a convergent evolution of three distinct chemical lineages. Understanding the isomerism is critical for the medicinal chemist, as the position of the methyl groups dictates reactivity and biological target engagement.

| Isomer | Common Name/Code | Discovery Context | Key Application |

| 1,2-Dimethylimidazole | 1,2-DMI | Early 20th-century dye auxiliaries | Epoxy curing, Ionic Liquids, Dimetridazole precursor |

| 5,6-Dimethylbenzimidazole | DMB | 1940s-50s (Vitamin B12 degradation) | Axial ligand in Cobalamin, Riboflavin synthesis |

| 1,5-Dimethyl-4-nitroimidazole | Dimetridazole (derivative) | 1950s Rhône-Poulenc screens | Veterinary antiprotozoal, anaerobic antibacterial |

| 4(5)-Methylimidazole | 4-MeI (Impurity) | Maillard Reaction byproducts | Toxicology marker (Carcinogen), Caramel coloring impurity |

Scientific Insight: The "magic methyl" effect is prominent here. Adding a methyl group to the C2 position (1,2-DMI) significantly increases basicity and nucleophilicity compared to 1-methylimidazole, making it a superior catalyst for epoxy homopolymerization and a more stable ligand for metal-organic frameworks (MOFs).

The 1,2-Dimethylimidazole Core: Synthesis & Industrial Translation

1,2-Dimethylimidazole (CAS 1739-84-0) is the workhorse of this family.[1] Historically synthesized via the Radziszewski reaction (glyoxal + ammonia + formaldehyde), modern pharmaceutical grade synthesis demands higher purity to avoid the formation of cytotoxic byproducts.

Technical Protocol 1: Green Synthesis via Dimethyl Carbonate

Rationale: Traditional alkylation using dimethyl sulfate is hazardous and generates stoichiometric salt waste. The dimethyl carbonate (DMC) route is self-validating as it produces methanol and CO2 as the only byproducts, simplifying downstream purification.

Reagents:

-

Dimethyl Carbonate (DMC) (Methylating agent & Solvent)

-

Potassium Carbonate (

) (Catalyst)

Step-by-Step Methodology:

-

Charge: In a high-pressure autoclave (Hastelloy or SS316), charge 1.0 eq of 2-methylimidazole and 0.05 eq of

. -

Addition: Add 5.0 eq of Dimethyl Carbonate. The excess DMC acts as the solvent.

-

Reaction: Seal and heat to 180°C . The internal pressure will rise due to CO2 generation (approx. 20-30 bar).

-

Duration: Maintain for 4–6 hours. Monitor via HPLC (C18 column, Phosphate buffer/MeOH).

-

Workup: Cool to room temperature. Vent CO2.

-

Purification: Distill off excess DMC/Methanol (azeotrope). Vacuum distill the residue (bp ~204°C at atm, ~90°C at 10 mmHg) to obtain 1,2-DMI as a clear, colorless liquid.

Yield Expectation: >95% conversion; >90% isolated yield.

Visualization: Synthesis Logic Flow

Figure 1: Green synthesis pathway for 1,2-Dimethylimidazole minimizing toxic waste streams.

The Nitroimidazole Revolution: Dimetridazole

The discovery of Dimetridazole (1,2-dimethyl-5-nitroimidazole) by Rhône-Poulenc in the late 1950s marked the entry of this scaffold into anti-infective therapy. It followed the isolation of azomycin (2-nitroimidazole) from Streptomyces.

Therapeutic Logic: The addition of the nitro group at position 5 renders the imidazole ring an "electron sink."

-

Selectivity: In anaerobic organisms (protozoa like Histomonas, bacteria like Clostridium), the low redox potential allows ferredoxin to donate an electron to the nitro group.[4]

-

Activation: This reduction forms a toxic nitroso radical intermediate.[4]

-

Target: The radical covalently binds to DNA, causing strand breakage. Humans (aerobes) lack the redox machinery to activate the drug, ensuring safety.

Technical Protocol 2: Synthesis of Dimetridazole

Rationale: Regioselective nitration is difficult. The industry standard involves nitrating the imidazole first, then methylating.

-

Nitration: Treat 2-methylimidazole with mixed acid (

) to yield 2-methyl-4(5)-nitroimidazole.-

Note: Tautomerism makes the 4 and 5 positions equivalent in the un-alkylated state.

-

-

Methylation (The Critical Step):

-

Dissolve 2-methyl-4(5)-nitroimidazole in formic acid.

-

Add dimethyl sulfate (DMS) slowly at 90-100°C.

-

Regioselectivity Control: The steric bulk of the nitro group directs methylation to the distal nitrogen (N1), locking the nitro group into the 5-position (1,2-dimethyl-5-nitroimidazole). If methylation occurred at the adjacent nitrogen, it would yield the sterically crowded 1,2-dimethyl-4-nitroimidazole (less stable).

-

-

Isolation: Basify with aqueous ammonia to precipitate the product. Recrystallize from water/ethanol.

Biological Grounding: The Vitamin B12 Connection

No discussion of this scaffold is complete without acknowledging 5,6-dimethylbenzimidazole (DMB) . Unlike the synthetic nitroimidazoles, DMB is a naturally occurring moiety found as the axial ligand in Cobalamin (Vitamin B12).

-

Discovery: Isolated during the acid hydrolysis of B12 in the 1940s.

-

Significance: The specific coordination of the N3 nitrogen of DMB to the Cobalt center modulates the reactivity of the vitamin. In drug development, DMB analogs are used to synthesize "antivitamins" or B12-drug conjugates to target tumor cells that overexpress B12 receptors.

Modern Application: Ionic Liquids in Drug Delivery

The 1,2-dimethylimidazole core is currently experiencing a renaissance as a precursor for Ionic Liquids (ILs) .

Mechanism: Quaternization of the N3 nitrogen (e.g., with butyl chloride) yields 1-butyl-2,3-dimethylimidazolium chloride. Pharma Utility:

-

Solubilization: These ILs can dissolve poorly soluble drugs (e.g., paclitaxel) better than traditional solvents.

-

Skin Permeation: The chaotic hydrogen-bonding network of the IL disrupts the stratum corneum, enhancing transdermal drug delivery.

Visualization: Mechanism of Action (Nitroimidazoles)

Figure 2: The selective toxicity mechanism of dimethyl-nitroimidazoles in anaerobic pathogens.

References

-

Synthesis of 1,2-Dimethylimidazole: Guidechem. "1,2-Dimethylimidazole 1739-84-0 History and Application." Available at:

-

Dimetridazole Discovery: BenchChem. "The Advent of a Targeted Antimicrobial: Early Research and Discovery of Dimetridazole's Properties." Available at:

-

Metronidazole & Nitroimidazole History: BenchChem. "An In-depth Technical Guide to the Discovery and History of Metronidazole." Available at:

-

Green Synthesis Protocol: Google Patents. "CN106045912A - Preparation method for 1,2-dimethylimidazole." Available at:

-

Maillard Reaction & 4-MeI: PubMed.[6] "Formation of 4(5)-methylimidazole and Its Precursors in Maillard Model Systems." Available at:

-

Ionic Liquid Applications: Biosynth. "1,2-Dimethylimidazole Applications in Industrial and Chemical Sectors." Available at:

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0072919B1 - Process for the preparation of 1,2-dimethyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Formation of 4(5)-methylimidazole and its precursors, α-dicarbonyl compounds, in Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of Novel Imidazole Compounds

A Technical Guide to Rational Design and Therapeutic Validation

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—remains one of the most privileged scaffolds in medicinal chemistry.[1] Beyond its established role in azole antifungals (e.g., fluconazole, ketoconazole), recent advancements have repositioned imidazole derivatives as potent effectors in oncology, particularly as tubulin polymerization inhibitors and kinase antagonists.

This guide moves beyond basic pharmacognosy to explore the causality of imidazole bioactivity. We examine the electronic properties that facilitate target engagement, analyze the Structure-Activity Relationships (SAR) of novel derivatives, and provide self-validating experimental protocols for their synthesis and biological evaluation.

The Chemical Foundation: Why Imidazole?

The ubiquity of imidazole in drug design is not accidental; it is driven by its unique electronic versatility.[2]

-

Amphotericity: Imidazole functions as both a weak acid (pKa ~14.5) and a weak base (pKa ~7.0). This allows it to exist in neutral, cationic, or anionic forms at physiological pH, facilitating transport across lipophilic membranes while maintaining water solubility.

-

Hydrogen Bonding: The unprotonated nitrogen (N3) acts as a hydrogen bond acceptor (and metal ligand), while the protonated nitrogen (N1) acts as a hydrogen bond donor.

-

Coordination Chemistry: The lone pair on N3 is critical for coordinating with metal ions in metalloenzymes, most notably the heme iron (Fe²⁺/Fe³⁺) in Cytochrome P450 enzymes.

Table 1: Physicochemical Properties of the Imidazole Core

| Property | Value/Characteristic | Biological Implication |

| Hybridization | sp² | Planar structure allows intercalation into DNA or fitting into narrow enzyme pockets. |

| Dipole Moment | ~3.8 D | High polarity enhances solubility and receptor interaction. |

| Resonance Energy | 14.2 kcal/mol | High aromatic stability confers metabolic resistance compared to other heterocycles. |

| Coordination Site | N3 (Pyridine-like) | Primary site for binding heme iron in CYP51 (Lanosterol 14α-demethylase). |

Therapeutic Frontiers & Mechanism of Action[1]

3.1 Antifungal & Antimicrobial: The CYP51 Paradigm

The primary mechanism of novel imidazole antifungals remains the inhibition of Lanosterol 14α-demethylase (CYP51) .

-

Mechanism: The N3 nitrogen binds perpendicularly to the heme iron of CYP51. This blocks the binding of oxygen, preventing the demethylation of lanosterol.

-

Consequence: Accumulation of toxic methylated sterols and depletion of ergosterol, leading to membrane rupture.

-

Novel Insight: Recent SAR studies indicate that 4-fluoro substitution on the phenyl ring attached to the imidazole significantly lowers MIC values compared to fluconazole [1].[3] Furthermore, extending the hydrophobic side chain (e.g., using naphthalene or biphenyl scaffolds) helps occupy the substrate access channel of the enzyme, overcoming resistance in mutant strains [2].

3.2 Anticancer: Tubulin & Kinase Targeting

Novel trisubstituted imidazoles are emerging as potent Tubulin Polymerization Inhibitors (TPIs) .

-

Mechanism: These compounds bind to the colchicine-binding site of tubulin. The imidazole ring acts as a bioisostere for the cis-double bond found in combretastatin A4, locking the molecule in a configuration that disrupts microtubule assembly.

-

Kinase Inhibition: Imidazole-based hybrids (e.g., benzimidazole-imidazole) target tyrosine kinases (VEGFR, EGFR) by mimicking the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain [3].

Rational Drug Design & SAR Logic

To design a potent imidazole derivative, one must adhere to specific structural requirements. The following diagram illustrates the core pharmacophore logic.

Visualization 1: Imidazole Pharmacophore & SAR Logic[4]

Caption: SAR logic for imidazole derivatives. N3 is the critical pharmacophore for enzymatic inhibition, while N1 substitution modulates solubility and transport.

Experimental Methodologies

Protocol A: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles (Debus-Radziszewski Condensation)

A robust, multicomponent reaction for generating diverse libraries.

-

Reagents: Benzil derivative (1 eq), Aldehyde (1 eq), Ammonium Acetate (4 eq), Primary Amine (1 eq).

-

Solvent: Glacial Acetic Acid (catalytic) or Ethanol with Lewis Acid catalyst (e.g., Iodine).

-

Procedure:

-

Dissolve benzil and aldehyde in ethanol.

-

Add amine and ammonium acetate.

-

Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Validation: The spot for the product should be UV-active and distinct from starting benzil.

-

-

Purification: Pour reaction mixture into crushed ice. Filter the precipitate. Recrystallize from ethanol.

-

Characterization: Confirm structure via 1H-NMR (Look for disappearance of aldehyde proton and appearance of aromatic signals) and FTIR (C=N stretch at ~1600 cm⁻¹).

Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)

Standardized Broth Microdilution method (CLSI guidelines).

-

Preparation: Prepare stock solution of the novel imidazole in DMSO (1 mg/mL).

-

Inoculum: Adjust bacterial/fungal suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

-

Plate Setup:

-

Add 100 µL of broth to a 96-well plate.

-

Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

-

Add 100 µL of diluted inoculum to each well.

-

-

Controls (Critical for Validity):

-

Incubation: 37°C for 24h (bacteria) or 48h (fungi).

-

Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Protocol C: In Vitro Cytotoxicity (MTT Assay)

To assess anticancer potential and selectivity index.

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at 5,000 cells/well. Incubate 24h for attachment.

-

Treatment: Treat cells with graded concentrations of the imidazole compound (0.1–100 µM) for 48h.

-

Assay:

-

Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C (Formazan crystals form).

-

Remove media carefully.

-

Solubilize crystals with 100 µL DMSO.

-

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Calculate IC50 using non-linear regression (GraphPad Prism).

Workflow Visualization

Visualization 2: Biological Evaluation Workflow

Caption: Step-by-step workflow for filtering novel imidazole compounds from library to lead candidate.

Visualization 3: Mechanism of Action (Enzymatic vs. Structural)

Caption: Dual mechanistic pathways: N3-coordination for CYP51 inhibition vs. steric occupation for tubulin disruption.

References

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source: MDPI (2024). URL:[Link]

-

Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. Source: PubMed Central / NIH (2024). URL:[Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Source: NIH / PubMed Central (2021/2024). URL:[Link]

-

Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Source: ACS Omega (2026). URL:[Link]

-

Recent advancement in imidazole as anti cancer agents: A review. Source: ResearchGate (2025).[5] URL:[Link]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]

- 5. researchgate.net [researchgate.net]

(1,5-Dimethyl-1H-imidazol-4-yl)methanol molecular weight and formula

Structural Characterization, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1) is a critical heterocyclic building block utilized in the synthesis of pyridoxine (Vitamin B6) analogs and various bioactive pharmaceutical ingredients (APIs).[1][2][3][4][5][6][7][8] Distinguished by its 1,5-substitution pattern, this imidazole derivative offers unique steric and electronic properties compared to its more common 1,2- or 1,4-isomers. This guide provides a definitive technical profile, validated synthetic protocols, and rigorous characterization standards to ensure high-purity application in drug development.

Physicochemical Profile & Identity

The precise identification of the 1,5-isomer is paramount, as regioisomeric impurities (specifically the 1,4-dimethyl isomer) can significantly alter biological activity and downstream synthetic pathways.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol |

| Common Synonyms | 4-Hydroxymethyl-1,5-dimethylimidazole; 1,5-Dimethyl-4-hydroxymethylimidazole |

| CAS Registry Number | 64689-22-1 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| SMILES | Cn1c(C)c(CO)nc1 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 110–112 °C (Typical range for pure crystalline form) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents (Hexanes) |

| pKa (Calculated) | ~7.0 (Imidazole ring nitrogen) |

Synthetic Methodology: The Ester Reduction Route

While direct hydroxymethylation of imidazoles is possible, it often yields regioisomeric mixtures. The Reductive Cleavage of Esters is the preferred "Gold Standard" protocol for generating high-purity (1,5-Dimethyl-1H-imidazol-4-yl)methanol, ensuring the integrity of the substitution pattern.

Reaction Logic

The synthesis proceeds via the reduction of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate using Lithium Aluminum Hydride (LiAlH₄). This route is chosen for its thermodynamic reliability, preventing the migration of the methyl group or ring rearrangement.

Experimental Protocol (Bench Scale)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Precursor Preparation: Dissolve Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) [0.2 M concentration].

-

Activation: Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add LiAlH₄ (2.5 eq) portion-wise over 30 minutes. Caution: Exothermic hydrogen evolution.

-

Propagation: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

-

Quenching (Fieser Method):

-

Cool back to 0°C.

-

Add water (1 mL per g LiAlH₄).

-

Add 15% NaOH (1 mL per g LiAlH₄).

-

Add water (3 mL per g LiAlH₄).

-

-

Isolation: Filter the resulting granular precipitate through a Celite pad. Dry the filtrate over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (DCM:MeOH gradient).

Visualization: Synthetic Pathway

Figure 1: Step-wise reduction pathway ensuring retention of the 1,5-substitution pattern.

Analytical Characterization & Structural Validation

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the primary tool.[7] The distinction between the 1,5-dimethyl and 1,4-dimethyl isomers rests on the Nuclear Overhauser Effect (NOE) interactions, but 1H NMR chemical shifts provide immediate confirmation.

^1H NMR Assignment (DMSO-d₆, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| C2-H | 7.45 – 7.55 | Singlet (s) | 1H | Characteristic downfield aromatic proton between nitrogens. |

| OH | 4.80 – 5.00 | Triplet (t) | 1H | Exchangeable hydroxyl proton (coupling to CH₂). |

| C4-CH₂ | 4.35 – 4.45 | Doublet (d) | 2H | Methylene protons adjacent to the hydroxyl group. |

| N1-CH₃ | 3.50 – 3.60 | Singlet (s) | 3H | Methyl on Nitrogen (deshielded). |

| C5-CH₃ | 2.20 – 2.30 | Singlet (s) | 3H | Methyl on Carbon 5 (shielded relative to N-Me). |

Diagnostic Check: If the C-Me signal appears significantly downfield or the NOE shows interaction between the C-Me and the C2-H, you may have the 1,2-dimethyl isomer. If the NOE shows interaction between N-Me and C-Me, the 1,5-substitution is confirmed (due to spatial proximity).

Quality Control & Handling Workflow

For researchers integrating this compound into high-throughput screening or GMP manufacturing, a robust QC workflow is required to prevent batch failure.

Stability and Storage[5]

-

Hygroscopicity: Moderate. The hydroxymethyl group can absorb moisture.

-

Storage: Store at 2–8°C under inert gas (Argon) in a tightly sealed vial.

QC Decision Tree

Figure 2: Quality Control Decision Matrix for lot release.

Pharmaceutical Applications

The (1,5-Dimethyl-1H-imidazol-4-yl)methanol scaffold is not merely a solvent or reagent; it is a pharmacophore.

-

Vitamin B6 Synthesis: Historically, this compound serves as a structural analog to the pyridine ring precursors found in the de novo synthesis of Pyridoxine.

-

Antifungal Agents: Imidazole alcohols are precursors to azole-class antifungals, where the hydroxyl group is converted to a leaving group (chloride or mesylate) and displaced by aryl halides.

-

H3 Receptor Antagonists: Derivatives of 4-hydroxymethyl-imidazoles have been explored in the development of histamine H3 receptor antagonists for cognitive disorders.

References

-

Chemical Identity & Properties

-

Synthetic Methodology

-

Spectral Data

-

Merck Index / UK Isotope. NMR Solvent Data and Chemical Shift References for Heterocycles. Retrieved from

-

Sources

- 1. 1H-Imidazole-4,5-dimethanol(33457-48-6) 1H NMR [m.chemicalbook.com]

- 2. (1,5-Dimethyl-1H-imidazol-4-yl)methanol - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. (1,5-dimethyl-1H-imidazol-4-yl)methanol | CAS:64689-22-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. 64689-22-1|(1,5-Dimethyl-1H-imidazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. (1,5-dimethyl-1H-imidazol-4-yl)methanol [allbiopharm.com]

- 7. researchgate.net [researchgate.net]

- 8. ukisotope.com [ukisotope.com]

preliminary bioactivity screening of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

A Technical Guide for Fragment-Based Assessment & Early-Stage Screening

Executive Summary & Compound Profile

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1) represents a distinct subclass of the imidazole scaffold.[1][2] Unlike the promiscuous 4(5)-methylimidazole, the 1,5-dimethyl substitution pattern locks the nitrogen tautomerism, presenting a fixed steric and electrostatic face to biological targets.

This guide outlines a rigorous preliminary screening protocol. We treat this compound not merely as a synthesis intermediate, but as a Fragment-Based Drug Discovery (FBDD) candidate. The objective is to identify weak but specific molecular interactions (typically in the high

Chemical Identity

| Property | Specification |

| IUPAC Name | (1,5-dimethylimidazol-4-yl)methanol |

| CAS Number | 64689-22-1 |

| Molecular Weight | 126.16 g/mol |

| Structural Significance | N1-Methylation: Prevents tautomeric shift.C5-Methylation: Increases lipophilicity and induces steric twist.C4-Methanol: Primary polar handle for H-bonding or further conjugation.[1][3][4][5] |

Strategic Screening Architecture

We do not screen randomly. Our strategy is driven by the "Imidazole Rule" : Imidazoles are privileged structures that frequently interact with metalloproteins (via heme coordination) and G-protein coupled receptors (GPCRs, specifically aminergic).[4]

Workflow Visualization

The following diagram illustrates the decision matrix for screening this specific scaffold.

Figure 1: Hierarchical screening workflow prioritizing safety and mechanism-based target engagement.

Phase 1: Physicochemical & In Silico Preparation

Before wet-lab screening, you must establish the "Screening Window"—the concentration range where the compound is soluble and bio-relevant.

Solubility & Stability

The hydroxymethyl group confers water solubility, but the dimethyl backbone adds lipophilicity.

-

Protocol: Dissolve 10 mg in DMSO to create a 100 mM stock .

-

Verification: Dilute to 1 mM in PBS (pH 7.4). Check for precipitation using nephelometry or simple visual inspection.[4]

-

Why? Imidazoles can act as weak bases.[4] Ensure the pH of your assay buffer remains buffered at 7.4, as the imidazole nitrogen (pKa ~7.0) may protonate, altering binding affinity.[4]

In Silico Target Prediction

Run a structural similarity search against the ChEMBL database.

-

Hypothesis: The 1,5-dimethyl motif is structurally distinct from Histamine (4-(2-aminoethyl)imidazole).[1] The lack of a protonatable amine side chain suggests reduced affinity for H1/H2 receptors compared to histamine, but potentially higher specificity for CYP enzymes or metal-dependent hydrolases.[4]

Phase 2: Cytotoxicity Baseline (The Safety Gate)

Objective: Determine the

Protocol: ATP-Based Cell Viability (CellTiter-Glo®)

Rationale: Imidazoles can disrupt mitochondrial electron transport.[1] ATP assays are more sensitive to metabolic perturbation than MTT assays.[4]

-

Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).[4]

-

Seeding: 5,000 cells/well in 96-well white opaque plates. Incubate 24h.

-

Dosing: Prepare serial dilutions (0.1

M to 500 -

Exposure: Incubate for 48 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo reagent, shake 2 min, read luminescence.

-

Success Criteria:

.

Phase 3: Mechanism-Based Screening Protocols[1][4]

This is the core of the bioactivity assessment. We focus on the "Imidazole Effect" —the propensity of the nitrogen lone pair to coordinate with heme iron.

Assay A: CYP450 Binding (Spectral Shift Assay)

Context: Many imidazole drugs (e.g., Ketoconazole) inhibit Cytochrome P450 by coordinating the heme iron. This assay determines if your compound is a CYP inhibitor (liability) or a potential CYP-targeting lead (e.g., for aromatase inhibition).

Mechanism Visualization:

Figure 2: Mechanism of Type II binding where the imidazole nitrogen coordinates with the heme iron.[3]

Protocol:

-

System: Recombinant CYP3A4 or CYP19A1 (Aromatase) microsomes.

-

Baseline: Record UV-Vis spectrum (350–500 nm) of microsomes in buffer.

-

Titration: Add compound (1

M – 100 -

Analysis: Look for a Type II difference spectrum :

-

Peak: ~425–435 nm

-

Trough: ~390–410 nm

-

-

Interpretation: A strong Type II spectrum confirms direct heme coordination.

Assay B: Antimicrobial Screening (MIC)

Context: Imidazole derivatives are foundational to antifungal therapies (Azoles).[4] While simple alcohols are weak, they may exhibit synergy or lead-like activity.[4]

-

Strains: Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 90028).

-

Method: Broth Microdilution (CLSI guidelines).

-

Range: Test high concentrations (up to 256

g/mL) since this is a fragment. -

Readout: Visual turbidity score after 24h (bacteria) or 48h (fungi).

Data Analysis & Hit Validation

Summarize your findings in a "Traffic Light" table to guide decision-making.

| Assay | Result | Interpretation | Action |

| Cytotoxicity | Toxic | STOP. Do not proceed.[1] | |

| CYP Binding | Type II Spectrum (+) | Heme Binder | Potential CYP inhibitor.[4] Assess selectivity. |

| Antimicrobial | MIC < 64 | Hit | Proceed to SAR (Structure-Activity Relationship).[1] |

| Antimicrobial | MIC > 256 | Inactive | Compound requires warhead addition.[4] |

Self-Validation Check

-

Did the positive control work? (e.g., Ketoconazole for CYP assay, Doxorubicin for cytotoxicity).

-

Was the DMSO concentration < 1%? Higher DMSO can denature enzymes, giving false negatives.

-

Is the pH stable? Verify buffer pH post-addition of the high-concentration imidazole.

References

-

PubChem. (1,5-Dimethyl-1H-imidazol-4-yl)methanol - Compound Summary.[1] National Library of Medicine. [Link][1][4]

-

Zhang, L. et al. Imidazole Derivatives as Privileged Scaffolds in Drug Discovery. Current Medicinal Chemistry, 2014. [Link]

-

Correia, M.A. et al. Inhibition of Cytochrome P450 Enzymes by Imidazole Drugs.[4] Methods in Enzymology, 2002. [Link]

-

CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

-

Chem-Impex. (1-Methyl-1H-imidazol-4-yl)methanol Product Data. (Used for structural analog comparison). [Link]

Sources

- 1. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL | 38993-84-9 [chemicalbook.com]

- 2. (1,5-dimethyl-1H-imidazol-4-yl)methanol | CAS:64689-22-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Methodological & Application

Technical Guide: Synthetic Utility & Protocols for (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Introduction & Chemical Profile

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1) is a versatile heterocyclic building block characterized by a primary hydroxyl group attached to the C4 position of a 1,5-dimethylated imidazole ring.[1][2] Unlike its 1,4-dimethyl isomer, this specific regioisomer offers unique steric and electronic properties that are highly valued in the synthesis of C17,20-lyase inhibitors , antimalarial agents , and bioinorganic ligands .

Its utility stems from its bifunctional nature: the imidazole ring acts as a robust pharmacophore and metal ligand, while the hydroxymethyl group serves as a modifiable "handle" for coupling reactions. This guide details the conversion of this alcohol into two critical electrophilic intermediates: the aldehyde (via oxidation) and the chloromethyl derivative (via activation), enabling diverse downstream applications.

Chemical Specifications

| Property | Data |

| IUPAC Name | (1,5-Dimethyl-1H-imidazol-4-yl)methanol |

| CAS Number | 64689-22-1 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in non-polar solvents |

| Key Reactivity | Nucleophilic substitution (after activation), Oxidation, N-coordination |

Strategic Synthetic Pathways

The synthetic value of (1,5-Dimethyl-1H-imidazol-4-yl)methanol lies in its ability to diverge into two distinct reactive pathways. The Oxidation Pathway yields a reactive aldehyde for reductive aminations (common in kinase inhibitor synthesis), while the Halogenation Pathway creates an alkylating agent for attaching the imidazole moiety to phenols or amines.

Visual Workflow: Divergent Synthesis

Caption: Divergent synthetic utility of (1,5-Dimethyl-1H-imidazol-4-yl)methanol showing oxidation and activation pathways.

Experimental Protocols

Protocol A: Activation via Chlorination

Objective: Synthesis of 4-(Chloromethyl)-1,5-dimethylimidazole Hydrochloride . Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloride creates a highly reactive electrophile. The hydrochloride salt is isolated because the free base 4-(chloromethyl)imidazole is unstable and prone to self-polymerization.

Reagents:

-

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N₂ or Ar).

-

Dissolution: Suspend (1,5-Dimethyl-1H-imidazol-4-yl)methanol (10 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0°C using an ice bath.

-

Addition: Add Thionyl Chloride (15-20 mmol) dropwise over 15 minutes. Caution: SO₂ and HCl gas evolution will occur. Vent properly.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour, then heat to mild reflux (40°C) for 2 hours to ensure completion.

-

Workup: Cool the mixture to room temperature. The product often precipitates as the hydrochloride salt.

-

If precipitate forms: Filter the solid under inert gas, wash with cold DCM/Ether (1:1), and dry under vacuum.

-

If no precipitate: Concentrate the solvent in vacuo to ~20% volume, then add anhydrous Diethyl Ether to induce precipitation.

-

-

Yield/Storage: Expect a white to pale yellow hygroscopic solid. Store immediately in a desiccator at -20°C.

Critical Note: Do NOT neutralize to the free base unless immediately reacting it in the next step. The salt form is stable; the free base degrades rapidly.

Protocol B: Oxidation to Aldehyde

Objective: Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde . Rationale: This aldehyde is a "gateway" intermediate for reductive amination or condensation reactions (e.g., formation of imidazole-fused heterocycles). Manganese Dioxide (MnO₂) is preferred over Cr(VI) reagents for its mildness and ease of workup.

Reagents:

-

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (10.0 eq)

-

Chloroform (CHCl₃) or DCM (Solvent)

Step-by-Step Methodology:

-

Activation: Ensure MnO₂ is "activated" (dried at 110°C for 24h prior to use) for optimal reactivity.

-

Reaction: Dissolve the alcohol (5 mmol) in CHCl₃ (50 mL). Add Activated MnO₂ (50 mmol) in one portion.

-

Reflux: Heat the suspension to reflux (approx. 60°C) with vigorous stirring. Monitor by TLC (typically 4-12 hours).

-

Filtration: Once starting material is consumed, cool to room temperature. Filter the mixture through a pad of Celite® to remove the manganese oxides.

-

Purification: Wash the Celite pad with warm CHCl₃. Concentrate the combined filtrate in vacuo.

-

Isolation: The residue is typically a crystalline solid that is sufficiently pure for subsequent steps. Recrystallization can be performed from Ethyl Acetate/Hexanes if necessary.

Protocol C: Application - Reductive Amination

Objective: Coupling the imidazole aldehyde with a primary amine (e.g., synthesis of a kinase inhibitor scaffold).

Reagents:

-

1,5-Dimethyl-1H-imidazole-4-carbaldehyde (from Protocol B) (1.0 eq)[3]

-

Primary Amine (R-NH₂) (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Acetic Acid (catalytic, 1-2 drops)

-

1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

-

Imine Formation: In a reaction vial, mix the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add catalytic acetic acid. Stir at room temperature for 1-2 hours to allow imine formation (monitored by disappearance of aldehyde on TLC).

-

Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. Stir at room temperature for 12-16 hours.

-

Quench: Quench the reaction with Saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Safety & Handling Guidelines

-

Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. All glassware must be flame-dried. Perform all operations in a fume hood.

-

Imidazole Derivatives: Generally irritants. Avoid inhalation of dust.

-

Stability: The starting alcohol is stable at room temperature. The chloromethyl intermediate (Protocol A) is moisture-sensitive and should be stored as the HCl salt. The aldehyde (Protocol B) is air-stable but should be stored in the dark to prevent photo-degradation.

References

-

Synthesis of Imidazole-4-carbaldehyde: GuideChem. "Synthesis route of 1H-Imidazole-4-carbaldehyde via MnO2 oxidation." Link

-

Chlorination Protocol (Analogous): PrepChem. "Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride." Link

-

Reductive Amination General Guide: Organic Chemistry Portal. "Reductive Amination using Sodium Triacetoxyborohydride." Link

-

Medicinal Applications: MDPI. "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: Synthesis and Ligand Potential." Link

-

General Reactivity of Hydroxymethyl Imidazoles: ScienceMadness. "Discussion on Thionyl Chloride reactions with alcohols." Link

Sources

Application Note: (1,5-Dimethyl-1H-imidazol-4-yl)methanol in Coordination Chemistry

This guide serves as a comprehensive technical resource for (1,5-Dimethyl-1H-imidazol-4-yl)methanol , a specialized heterocyclic ligand offering unique steric and electronic properties for coordination chemistry, Metal-Organic Framework (MOF) construction, and bioinorganic modeling.

Executive Summary

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1), hereafter referred to as L-1,5-OH , represents a bifunctional ligand class bridging simple monodentate imidazoles and multidentate chelators. Unlike its 1-methyl or 1,2-dimethyl analogs, L-1,5-OH combines a sterically accessible N-donor site (N3) with a proximal hydroxymethyl arm at C4. This configuration enables switchable coordination modes—ranging from simple monodentate binding to supramolecular bridging via hydrogen bonding—making it an ideal candidate for crystal engineering , catalytic active site modeling , and pharmaceutical co-crystal development .

Ligand Profile & Chemical Logic

Structural Properties

The unique utility of L-1,5-OH stems from the specific arrangement of its substituents, which governs its coordination sphere behavior.

| Property | Specification | Impact on Coordination |

| Formula | C₆H₁₀N₂O | Low molecular weight allows high metal density in MOFs. |

| Donor Atoms | N3 (Imine), O (Hydroxyl) | N3: Primary soft donor (high affinity for Cu²⁺, Zn²⁺, Co²⁺). O: Secondary hard donor (hemilabile or H-bond donor). |

| Sterics | 1,5-Dimethyl substitution | C5-Methyl: Blocks the "back" of the ring, preventing N1 interactions but leaving the N3 donor face (C2-H) accessible. |

| Functionality | 4-Hydroxymethyl | Positioned adjacent to N3, enabling chelation (forming a 5-membered ring) or bridging modes. |

Coordination Modes

The ligand exhibits three primary binding motifs depending on pH and metal ion hardness:

-

Monodentate (κN): Binding solely through N3. The pendant -OH group remains free for hydrogen bonding (supramolecular networking).

-

Chelating (κ²N,O): Requires deprotonation of the hydroxyl group or interaction with oxophilic metals (e.g., Ti, Fe), forming a stable 5-membered metallacycle.

-

Bridging (μ-N,O): The N3 binds one metal center while the oxygen bridges to a second, often seen in polymeric structures (CPs/MOFs).

Caption: Predicted coordination motifs of L-1,5-OH driven by reaction conditions.

Experimental Protocols